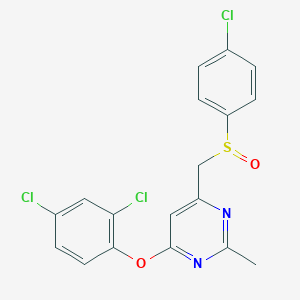

4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine

Description

4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine is a pyrimidine derivative characterized by a sulfinylmethyl group at the 4-position, a 2,4-dichlorophenoxy substituent at the 6-position, and a methyl group at the 2-position.

Properties

IUPAC Name |

4-[(4-chlorophenyl)sulfinylmethyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2O2S/c1-11-22-14(10-26(24)15-5-2-12(19)3-6-15)9-18(23-11)25-17-7-4-13(20)8-16(17)21/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPLJDWCYJTOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)CS(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of Chlorophenyl and Dichlorophenoxy Groups: The chlorophenyl and dichlorophenoxy groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Sulfoxidation: The sulfinyl group is introduced through the oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorophenyl and dichlorophenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (mCPBA), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of sulfone derivatives

Reduction: Formation of thioether derivatives

Substitution: Formation of various substituted pyrimidine derivatives

Scientific Research Applications

4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine is a complex organic compound featuring a pyrimidine core with chlorophenyl and dichlorophenoxy groups. It has potential biological activities, including anticancer and antimicrobial properties, which has made it attractive in pharmaceutical and agricultural research.

Basic Information

- IUPAC Name: 4-[(4-chlorophenyl)sulfinylmethyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine

- CAS Number: 338960-36-4

- Molecular Formula:

- Molar Mass: 427.73 g/mol

Synthesis

The synthesis of this compound involves multiple steps:

- Pyrimidine Core Formation: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

- Introduction of Chlorophenyl and Dichlorophenoxy Groups: Chlorophenyl and dichlorophenoxy groups are introduced via nucleophilic substitution reactions, often requiring strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Potential Applications

- Building Block in Chemistry: It serves as a building block for synthesizing complex molecules.

- Enzyme Inhibitor/Receptor Modulator: It is investigated for its potential as an enzyme inhibitor or receptor modulator.

- Therapeutic Properties: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Agrochemicals and Pharmaceuticals: Utilized in the development of agrochemicals and pharmaceuticals.

Potential Chemical Reactions

- Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

- Reduction: It can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution: The chlorophenyl and dichlorophenoxy groups can participate in nucleophilic aromatic substitution reactions.

Related Compounds

- 4-([(4-CHLOROPHENYL)SULFONYL]METHYL)-6-(2,4-DICHLOROPHENOXY)-2-METHYLPYRIMIDINE: A related compound with a sulfonyl group instead of a sulfinyl group. It has the molecular formula and a molar mass of 443.73 . It is also investigated as an anticancer agent.

- Pyrazolopyrimidines: Pyrazolo-pyrimidine derivatives have demonstrated anticancer effects. Substitution patterns of halogens on the phenyl rings significantly influence cytotoxic activity .

Mechanism of Action

The mechanism of action of 4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine (C₁₃H₁₃ClN₂O₂S)

- Key Differences: Replaces the 2,4-dichlorophenoxy group with a methoxymethyl group.

- The sulfinyl group remains intact, preserving hydrogen-bonding capacity .

4-(4-Chlorophenoxy)-6-([(4-chlorophenyl)sulfinyl]methyl)-2-(4-pyridinyl)pyrimidine

- Key Differences: Substitutes the 2-methyl group with a 4-pyridinyl ring and replaces 2,4-dichlorophenoxy with 4-chlorophenoxy.

- Implications: The pyridinyl ring introduces nitrogen-based polarity, which may improve solubility. The 4-chlorophenoxy group lacks the additional chlorine at the 2-position, reducing steric hindrance and lipophilicity .

6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile

- Key Differences : Pyridine core instead of pyrimidine, with a trifluoromethyl group and nitrile substituent.

- The nitrile group may influence binding affinity in enzyme-targeted applications .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₁₈H₁₃Cl₃N₂O₂S¹ | ~437.7 g/mol | Sulfinylmethyl, 2,4-dichlorophenoxy |

| 4-(4-Chlorophenyl)sulfinyl-6-(methoxymethyl)-2-methylpyrimidine | C₁₃H₁₃ClN₂O₂S | 296.7 g/mol | Sulfinylmethyl, methoxymethyl |

| 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)pyridine derivative | C₁₈H₈Cl₃F₃N₂O | ~437.6 g/mol | Trifluoromethyl, nitrile |

Electronic and Steric Considerations

- Sulfinyl vs.

Biological Activity

4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine is a complex organic compound characterized by its unique pyrimidine structure substituted with various functional groups. This compound has garnered attention in pharmaceutical and agricultural research due to its potential biological activities, including anticancer and antimicrobial properties.

- IUPAC Name : 4-[(4-chlorophenyl)sulfinylmethyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine

- CAS Number : 338960-36-4

- Molecular Formula : C18H13Cl3N2O2S

- Molar Mass : 427.73 g/mol

- Density : 1.54 g/cm³ (predicted)

- Boiling Point : 571.5 °C (predicted)

- pKa : -0.40 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. Its mechanism of action may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, particularly those associated with cancer growth.

- Receptor Modulation : It may also act as a modulator for certain receptors, affecting downstream signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. Studies have demonstrated its ability to:

- Induce apoptosis in cancer cell lines.

- Inhibit tumor growth in xenograft models.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 50 µM | Induces apoptosis | |

| HeLa (Cervical Cancer) | 25 µM | Inhibits cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest:

- Effective inhibition of Gram-positive and Gram-negative bacteria.

- Potential use as an agricultural fungicide.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on several cell lines, demonstrating a dose-dependent reduction in viability and increased markers of apoptosis (caspase activation) .

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of halogenated compounds, this pyrimidine derivative showed promising results against resistant strains of bacteria, suggesting its potential as a new class of antibiotic .

Q & A

Q. What synthetic strategies are recommended for constructing the sulfinyl and dichlorophenoxy groups in this compound?

The synthesis involves multi-step reactions:

- Sulfinyl Group Introduction : Oxidize a sulfanyl precursor (e.g., 4-(((4-chlorophenyl)sulfanyl)methyl) intermediate) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) to form the sulfinyl moiety. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to avoid overoxidation to sulfones .

- Dichlorophenoxy Attachment : Perform nucleophilic aromatic substitution between 2,4-dichlorophenol and a halogenated pyrimidine intermediate (e.g., 6-chloro-2-methylpyrimidine) under basic conditions (K₂CO₃, DMF, 80°C) .

Methodological Tip : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers characterize the stereochemistry of the sulfinyl group?

The sulfinyl group is chiral. Use:

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT-based) .

Q. What spectroscopic techniques are critical for structural validation?

- NMR : Analyze , , and NMR to confirm substitution patterns (e.g., phenoxy vs. chlorophenyl groups). - COSY and HSQC assist in assigning complex splitting .

- HRMS : Verify molecular formula (e.g., C₁₉H₁₄Cl₃N₂O₂S requires m/z 467.9692) .

- IR : Identify S=O stretching (~1040 cm⁻¹) for sulfinyl confirmation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

- Functional Group Modulation : Compare sulfinyl vs. sulfonyl/sulfanyl analogs in biological assays to assess redox stability and target binding .

- Phenoxy Substitution : Test 2,4-dichloro vs. mono- or tri-chloro variants to evaluate steric/electronic effects on target affinity (e.g., kinase inhibition) .

Case Study : Pyrimidine derivatives with 2,4-dichlorophenoxy groups showed 3-fold higher antimicrobial activity than non-halogenated analogs in Staphylococcus aureus models .

Q. What experimental designs resolve contradictions in reported reaction yields for similar compounds?

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent polarity, base strength, and reaction time .

- Reproducibility Protocols : Validate literature methods with strict control of moisture (critical for sulfinyl stability) and reagent purity .

Q. How can researchers elucidate the compound’s mechanism of action in anticancer assays?

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays. Include positive controls (e.g., doxorubicin) .

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR) or DNA topoisomerases. Validate via thermal shift assays or SPR .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, MAPK signaling) .

Methodological Notes

- Synthesis Challenges : Sulfinyl groups are prone to racemization; use low-temperature oxidation and chiral auxiliaries .

- Data Conflict Resolution : Cross-validate biological results with orthogonal assays (e.g., ATP luminescence vs. resazurin reduction) .

- Safety : Handle chlorinated intermediates in fume hoods; avoid inhalation/contact (toxicity data pending) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.